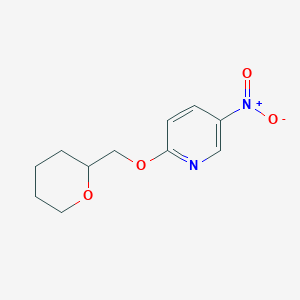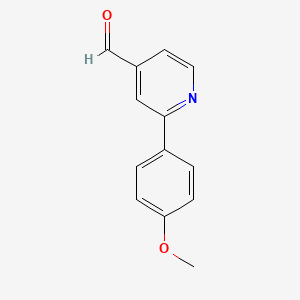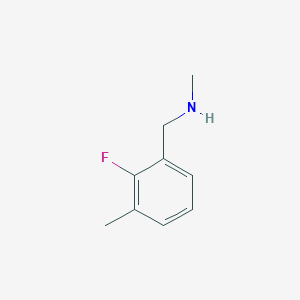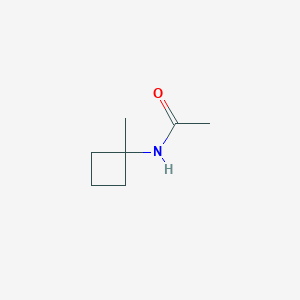
N-(1-methylcyclobutyl)acetamide
Übersicht
Beschreibung
N-(1-methylcyclobutyl)acetamide is an organic compound that belongs to the family of amides. It has a molecular formula of C7H13NO and a molecular weight of 127.18 .
Molecular Structure Analysis
The molecular structure of N-(1-methylcyclobutyl)acetamide consists of a cyclobutyl ring with a methyl group attached to one of the carbons. The carbonyl (C=O) and the amide (NH) groups are attached to another carbon of the cyclobutyl ring .Physical And Chemical Properties Analysis
N-(1-methylcyclobutyl)acetamide has a boiling point of 253.3±7.0 °C and a density of 0.97±0.1 g/cm3 . It also has a pKa value of 16.48±0.20 .Wissenschaftliche Forschungsanwendungen
Tyrosinase Inhibition and Melanogenesis
N-(1-methylcyclobutyl)acetamide derivatives have been studied for their role in inhibiting tyrosinase, a key enzyme in melanogenesis, the process of pigment formation in the skin. Researchers synthesized novel bi-heterocyclic acetamides, including N-(1-methylcyclobutyl)acetamide derivatives, and found them to be potent inhibitors of tyrosinase. These compounds could be potential medicinal scaffolds for skin pigmentation and related disorders due to their mild cytotoxicity towards red blood cells (Butt et al., 2019).
Muscarinic Agonist Activity
Research has also explored the synthesis of substituted N-(silatran-1-ylmethyl)acetamides, which are structurally related to N-(1-methylcyclobutyl)acetamide. These compounds were found to be partial muscarinic agonists, demonstrating the ability to mimic the effect of acetylcholine by binding directly to cholinoreceptors of the ileal smooth muscle. This indicates potential applications in neurological research and drug development (Pukhalskaya et al., 2010).
Opioid Kappa Agonist Properties
A series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including compounds structurally related to N-(1-methylcyclobutyl)acetamide, were synthesized and evaluated for their biological activity as opioid kappa agonists. These compounds showed promising results in providing analgesic effects in mouse models, highlighting their potential in pain management research (Barlow et al., 1991).
Molecular Structure Studies
Studies on the molecular structures of related compounds like acetamide and N-methylacetamide have provided insights into the behavior of these molecules in different states. Such research is fundamental in understanding the physical and chemical properties of N-(1-methylcyclobutyl)acetamide derivatives (Kimura & Aoki, 1953).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of acetamide derivatives, including N-(1-methylcyclobutyl)acetamide. This research is crucial in expanding the applications of these compounds in different scientific fields, such as organic chemistry and medicinal chemistry (Ciszewski et al., 2006).
Anti-Arthritic and Anti-Inflammatory Properties
N-(1-methylcyclobutyl)acetamide and its derivatives have been evaluated for their anti-arthritic and anti-inflammatory properties. For instance, N-(2-hydroxy phenyl) acetamide, a derivative, showed promising results in reducing inflammation-related cytokines and oxidative stress markers in rat models, indicating potential therapeutic applications in arthritis treatment (Jawed et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-methylcyclobutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)8-7(2)4-3-5-7/h3-5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCAZJJFEUYGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylcyclobutyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine](/img/structure/B1394032.png)
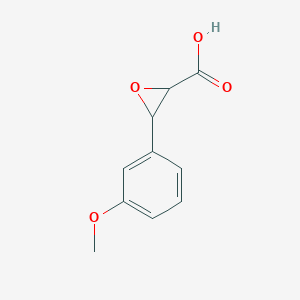
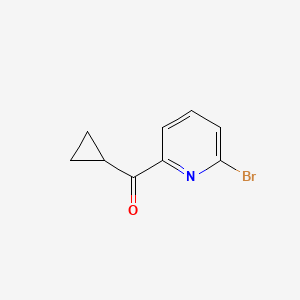
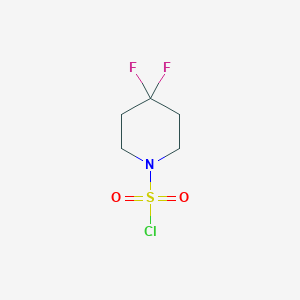
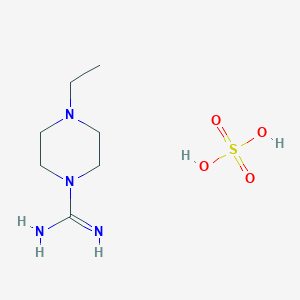
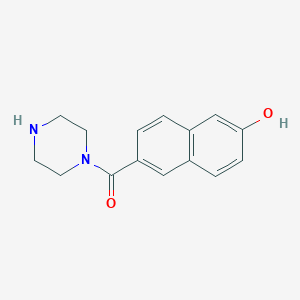
methanone hydrochloride](/img/structure/B1394039.png)
![N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394040.png)
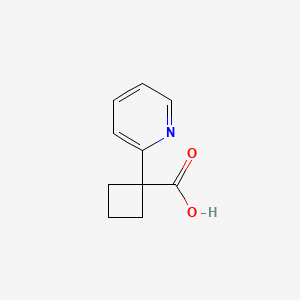
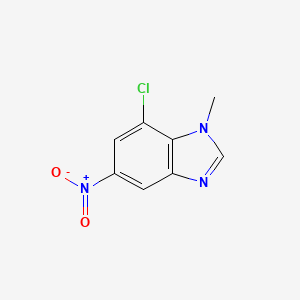
![3-[Cyclopropyl(hydroxy)methyl]benzonitrile](/img/structure/B1394048.png)
